

Comparative Fragmentation Analysis of Trazodone Dimer Isomers by MS/MS

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Compound of Interest

Compound Name: Trazodone-4,4'-Dimer

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A detailed guide for researchers, scientists, and drug development professionals on the comparative tandem mass spectrometry (MS/MS) fragmentation analysis of trazodone dimer isomers, providing supporting experimental data and methodologies.

This guide presents a comparative analysis of the fragmentation patterns of four trazodone dimer isomers, identified as photodegradation products. The data herein is crucial for the identification and characterization of these impurities in drug stability studies. The information is based on the findings from a study by Thummar et al. (2018), which utilized Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) for the separation and characterization of these isomers.^{[1][2]}

Comparative Fragmentation Data of Trazodone Dimer Isomers

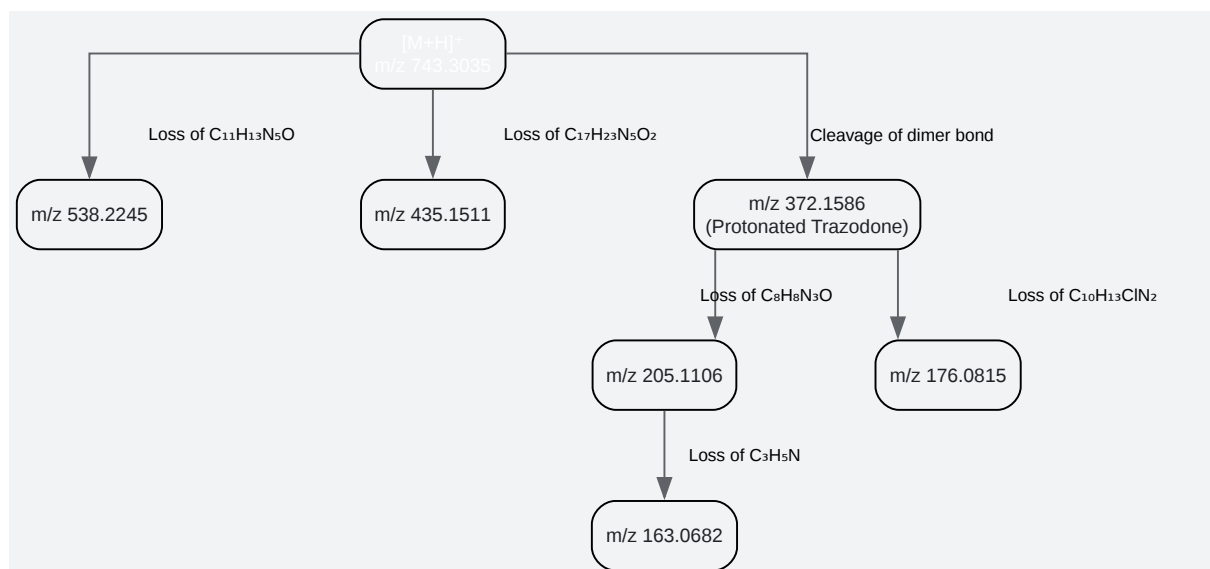
Four isomeric dimers of trazodone, designated as DP-7, DP-8, DP-9, and DP-10, were identified with a protonated molecular ion $[M+H]^+$ at an m/z of 743.3035. While the precursor ion is the same for all four isomers, their fragmentation patterns exhibit key differences, allowing for their distinction. The major fragment ions observed in the MS/MS spectra are summarized in the table below.

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Formula	Isomers Exhibiting Fragment
743.3035	538.2245	C ₂₉ H ₃₂ ClN ₆ O ₃	DP-7, DP-8, DP-9, DP-10
743.3035	435.1511	C ₂₂ H ₂₄ ClN ₆ O	DP-7, DP-8, DP-9, DP-10
743.3035	372.1586	C ₁₉ H ₂₃ ClN ₅ O	DP-7, DP-8, DP-9, DP-10
743.3035	205.1106	C ₁₁ H ₁₄ ClN ₂	DP-7, DP-8, DP-9, DP-10
743.3035	176.0815	C ₁₀ H ₁₁ N ₃ O	DP-7, DP-8, DP-9, DP-10
743.3035	163.0682	C ₈ H ₈ ClN	DP-7, DP-8, DP-9, DP-10

Note: While the major fragments are common to all four isomers, their relative intensities may vary, which can be used as a distinguishing feature. The study by Thummar et al. (2018) provides further details on these subtle differences.

Proposed Fragmentation Pathway

The fragmentation of the trazodone dimer isomers is initiated by the cleavage of the bond linking the two trazodone moieties. This is followed by characteristic cleavages within the trazodone structure, such as the loss of the triazolopyridine ring and fragmentation of the piperazine ring.



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Proposed fragmentation pathway of trazodone dimer isomers.

Experimental Protocols

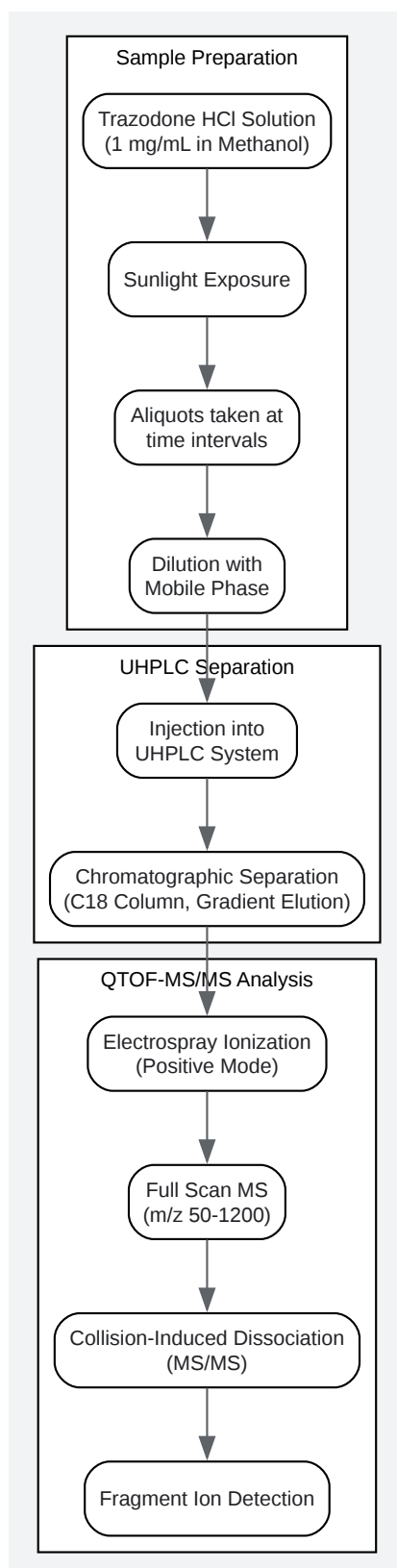
The following experimental protocol is based on the methodology described by Thummar et al. (2018) for the analysis of trazodone and its degradation products.[1][2]

1. Sample Preparation (Photodegradation Study)

- A solution of trazodone hydrochloride (1 mg/mL) was prepared in methanol.
- The solution was exposed to sunlight for a specified duration to induce photodegradation.
- Aliquots of the stressed solution were withdrawn at various time points, diluted with the mobile phase, and subjected to UHPLC-MS/MS analysis.

2. UHPLC-QTOF-MS/MS Analysis

- Instrumentation: An Acquity UPLC system coupled to a Xevo G2-S QTOF mass spectrometer (Waters Corporation).
- Column: Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm).
- Mobile Phase:
 - A: 10 mM ammonium acetate in water.
 - B: Acetonitrile.
- Gradient Elution: A suitable gradient program was used to achieve separation of the isomers.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Capillary Voltage: 3.0 kV.
 - Sampling Cone Voltage: 40 V.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 450 °C.
 - Desolvation Gas Flow: 800 L/h.
 - Cone Gas Flow: 50 L/h.
 - MS Scan Range: m/z 50–1200.
 - MS/MS: Collision-induced dissociation (CID) was performed using argon as the collision gas, with varying collision energies to obtain fragment ion spectra.



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Experimental workflow for the analysis of trazodone dimers.

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References

- 1. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodo... [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
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